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Compound of Interest

Compound Name: 4-Biphenylglyoxal hydrate

Cat. No.: B072532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Biphenylglyoxal hydrate (CAS 1145-

04-6), a valuable tool for chemical biology and proteomics research. This document covers the

compound's chemical properties, its primary mechanism of action through the specific

modification of arginine residues, detailed experimental protocols for its application, and

relevant safety information.

Chemical and Physical Properties
4-Biphenylglyoxal hydrate is a stable, crystalline solid. Its core reactivity stems from the

vicinal diketone (glyoxal) moiety, which is hydrated in the solid form. The biphenyl group

provides a non-polar, aromatic character, influencing its solubility and potential for non-covalent

interactions.
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Property Value Reference

CAS Number 1145-04-6 N/A

IUPAC Name
2,2-dihydroxy-1-(biphenyl-4-

yl)ethanone
N/A

Molecular Formula C₁₄H₁₂O₃ N/A

Molecular Weight 244.25 g/mol N/A

Appearance
White to off-white crystalline

powder
N/A

Melting Point 98-102 °C N/A

Solubility

Soluble in organic solvents like

DMSO and DMF. Limited

solubility in aqueous buffers.

N/A

Mechanism of Action: Selective Arginine
Modification
The primary utility of 4-Biphenylglyoxal hydrate in a biological context is its highly specific

covalent reaction with the guanidinium group of arginine residues in proteins. This reaction is

central to its application as a chemical probe in proteomics and functional studies.

The reaction proceeds under mild physiological conditions, typically at a pH between 7 and 9.

The electrophilic dicarbonyl of the glyoxal moiety readily attacks the nucleophilic guanidinium

group of arginine. This interaction leads to the formation of a stable, cyclic diol adduct. It is

important to note that the stoichiometry of the reaction often involves two molecules of the

glyoxal reagent reacting with a single arginine residue to form a more complex adduct. This

modification neutralizes the positive charge of the arginine side chain and introduces a bulky

biphenyl group, which can significantly alter the protein's structure and function. This targeted

modification allows researchers to identify essential arginine residues in enzyme active sites,

protein-protein interaction interfaces, and other functionally important domains.
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Figure 1. Reaction of 4-Biphenylglyoxal hydrate with an arginine residue.

Experimental Protocols
The following protocols are adapted from methodologies for structurally related phenylglyoxal

derivatives and provide a strong starting point for the use of 4-Biphenylglyoxal hydrate.

Optimization for specific proteins and experimental goals is recommended.

General Protein Labeling
This protocol outlines the basic procedure for labeling a purified protein with 4-
Biphenylglyoxal hydrate.

Materials:

4-Biphenylglyoxal hydrate

Purified protein of interest

Reaction Buffer (see Table 2 for compatibility)

Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)

Desalting column (e.g., Sephadex G-25)

Anhydrous DMSO or DMF
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Procedure:

Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer to a final

concentration of 1-5 mg/mL.

Prepare Reagent Stock Solution: Immediately before use, prepare a stock solution of 4-
Biphenylglyoxal hydrate in anhydrous DMSO or DMF. A concentration of 100 mM is a

common starting point.

Initiate Labeling Reaction: Add the desired molar excess of the 4-Biphenylglyoxal hydrate
stock solution to the protein solution. A 10- to 100-fold molar excess over the concentration

of the protein is a typical starting range.

Incubation: Gently mix the reaction and incubate at room temperature (25 °C) or 37 °C. The

optimal incubation time will vary depending on the protein and the desired extent of

modification, but a range of 1 to 4 hours is common.

Quench the Reaction (Optional): The reaction can be stopped by adding a quenching

reagent that contains a primary amine, such as Tris buffer, to a final concentration of 50-100

mM.

Remove Excess Reagent: Separate the labeled protein from unreacted 4-Biphenylglyoxal
hydrate and byproducts using a desalting column or dialysis against an appropriate buffer.

Parameter Recommended Range Notes

pH 7.0 - 9.0
The reaction rate increases

with higher pH.

Temperature 25 - 37 °C

Higher temperatures can

increase the reaction rate but

may affect protein stability.

Molar Excess of Reagent 10 - 100 fold
The optimal ratio should be

determined empirically.

Reaction Time 1 - 4 hours
Monitor the reaction progress

to determine the optimal time.
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Table 1. Recommended Reaction Conditions for Protein Labeling.

Compatible Buffers Incompatible Buffers

Phosphate buffer (e.g., PBS) Tris-based buffers (contain primary amines)

Bicarbonate buffer Glycine-based buffers (contain primary amines)

HEPES buffer
Buffers containing other primary or secondary

amines

Table 2. Buffer System Compatibility.

Protocol for Proteomic Applications
This protocol is designed for the labeling of complex protein mixtures, such as cell lysates, for

subsequent proteomic analysis to identify arginine-modified peptides.

Materials:

Cell lysate

Urea

Dithiothreitol (DTT)

Iodoacetamide (IAA)

4-Biphenylglyoxal hydrate

Trypsin (proteomics grade)

Buffer for digestion (e.g., 50 mM ammonium bicarbonate)

LC-MS/MS equipment and reagents

Procedure:
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Protein Extraction and Denaturation: Prepare a cell lysate in a buffer containing a strong

denaturant, such as 8 M urea.

Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of

10 mM and incubating at 37 °C for 1 hour. Alkylate free cysteine residues by adding IAA to a

final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

Buffer Exchange: Remove the denaturant and alkylating agents by performing a buffer

exchange into a compatible buffer for labeling, such as 100 mM sodium bicarbonate (pH

8.5), using a desalting column.

Labeling Reaction: Add 4-Biphenylglyoxal hydrate to the proteome sample to a final

concentration of 10 mM. Incubate at 37 °C for 2 hours.

Removal of Excess Reagent: Remove unreacted reagent using a desalting column.

Proteolytic Digestion: Digest the labeled proteins into peptides using trypsin (typically at a

1:50 enzyme-to-protein ratio) overnight at 37 °C.

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the sites

of arginine modification. The modification will result in a predictable mass shift in the

modified peptides.
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Figure 2. Workflow for proteomic analysis of arginine modifications.

Applications in Research and Drug Development
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The ability of 4-Biphenylglyoxal hydrate to specifically target arginine residues opens up a

range of applications for researchers:

Identification of Essential Arginine Residues: By modifying arginine residues and assessing

the impact on protein function, researchers can identify those critical for catalysis, substrate

binding, or protein-protein interactions.

Proteomics and Target Identification: In a broader proteomic context, this reagent can be

used to map the "arginome" and identify proteins that are susceptible to this type of

modification, which may have implications in disease states associated with dicarbonyl

stress.

Chemical Probe Development: The biphenyl group can be further functionalized to

incorporate reporter tags (e.g., fluorophores, biotin) or cross-linking moieties, enabling the

development of sophisticated chemical probes for studying protein localization and

interactions.

Drug Development: Understanding the role of specific arginine residues in disease-related

proteins can inform the design of targeted therapeutics.

Safety and Handling
4-Biphenylglyoxal hydrate should be handled with appropriate safety precautions in a

laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the

supplier for comprehensive safety information.

General Precautions:

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and

a lab coat.

Handle in a well-ventilated area or in a chemical fume hood.

Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place.
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Synthesis
A general and reliable method for the synthesis of phenylglyoxals involves the oxidation of the

corresponding acetophenone. For 4-Biphenylglyoxal hydrate, this would involve the oxidation

of 4-acetylbiphenyl. A common oxidizing agent for this transformation is selenium dioxide.

4-Acetylbiphenyl 4-Biphenylglyoxal

+ SeO₂

(Oxidation)

Selenium Dioxide (SeO₂)

4-Biphenylglyoxal
Hydrate

+ H₂O

Hydration (H₂O)

Click to download full resolution via product page

Figure 3. General synthetic pathway for 4-Biphenylglyoxal hydrate.

Disclaimer: This guide is intended for informational purposes only and should not be

considered a substitute for professional scientific guidance. Researchers should always adhere

to established laboratory safety protocols and consult relevant literature for the most up-to-date

information and methodologies.

To cite this document: BenchChem. [4-Biphenylglyoxal Hydrate (CAS 1145-04-6): A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072532#4-biphenylglyoxal-hydrate-cas-number-
1145-04-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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